N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-3-5-17(15(14)2)24-9-8-22-21(24)28-13-20(25)23-16-6-7-18-19(12-16)27-11-10-26-18/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYHTSZANBMWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b][1,4]dioxin core, followed by the introduction of the imidazole and thioacetamide groups. Common reagents and conditions include:
Reagents: Starting materials such as 2,3-dihydrobenzo[b][1,4]dioxin, 2,3-dimethylphenyl imidazole, and thioacetic acid.
Conditions: Catalysts like palladium or copper, solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide might be investigated for its potential as a pharmaceutical agent. Its imidazole moiety suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
The compound could be explored for its therapeutic potential, particularly in areas like anti-inflammatory or anticancer research. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In an industrial context, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups could impart desirable characteristics like increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The imidazole group could facilitate binding to metal ions or active sites, while the thioacetamide moiety might participate in redox reactions or covalent modifications.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with three analogues:
Key Observations :
- Heterocyclic Core : Replacement of imidazole (target compound) with oxadiazole () or thiadiazole () modifies hydrogen-bonding capacity and electronic properties. Thiadiazole derivatives exhibit higher logP values, suggesting increased lipophilicity .
- Molecular Weight : The thiadiazole derivative’s higher molecular weight (480.61 g/mol) may reduce oral bioavailability compared to the target compound (395.48 g/mol) .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing: SHELX software () has been critical in resolving hydrogen-bonding networks. The target compound’s 6 hydrogen-bond acceptors and 1 donor () likely form R₂²(8) or D₁¹(6) motifs (), influencing solubility and stability.
- Comparison with Analogues : Thiadiazole derivatives () may exhibit stronger π-π stacking due to aromatic methoxybenzyl groups, whereas oxadiazole compounds () could prioritize intermolecular hydrogen bonds .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This review aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxin moiety and an imidazole ring connected by a sulfanyl group. This structural diversity is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives with similar scaffolds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4 | S. aureus |
| Compound B | 8 | E. coli |
| Compound C | 16 | P. aeruginosa |
The minimum inhibitory concentration (MIC) values indicate that modifications in the structure can lead to enhanced efficacy against resistant strains of bacteria.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:
| Cell Line | % Viability at 10 µM | % Viability at 50 µM |
|---|---|---|
| A549 (Lung) | 75% | 40% |
| Caco-2 (Colon) | 60% | 20% |
| MCF-7 (Breast) | 80% | 30% |
These results suggest a dose-dependent response, where higher concentrations lead to greater cytotoxic effects on cancer cells.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
- Disruption of Membrane Integrity : The compound could potentially disrupt bacterial membranes, enhancing its antimicrobial effects.
Case Studies
Several case studies have provided insights into the efficacy and safety profile of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with MIC values lower than those of standard antibiotics like vancomycin.
- Anticancer Study : Another investigation focused on the compound's effect on human lung cancer cells (A549), demonstrating significant reduction in cell viability and induction of apoptosis markers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Formation of the benzodioxin core via condensation reactions under basic aqueous conditions.
Introduction of the imidazole-sulfanyl moiety using polar aprotic solvents (e.g., DMF) with activators like LiH to facilitate nucleophilic substitution .
- Critical Parameters :
- pH control during sulfonylation (pH 8–10 for amine activation).
- Solvent choice (DMF enhances solubility of intermediates).
- Temperature (room temperature for stability of sulfanyl linkages).
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
- Methodological Answer :
- ¹H-NMR : Confirms proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, imidazole protons at δ 7.3–8.0 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, S–S bonds at ~500 cm⁻¹) .
- CHN Analysis : Validates elemental composition (e.g., C: ~60%, H: ~4.5%, N: ~8%) .
Q. What are the primary biological targets investigated for this compound in preclinical studies?
- Methodological Answer :
- α-Glucosidase Inhibition : Evaluated via enzyme assays using p-nitrophenyl glucopyranoside as substrate. IC₅₀ values for analogs range from 81–86 μM (vs. acarbose: 37 μM) .
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Substituent Variation : Modify substituents on the imidazole or phenyl rings to assess impact on enzyme affinity. For example:
- Electron-withdrawing groups (e.g., -NO₂) enhance α-glucosidase inhibition by 15–20% .
- Bulky substituents on the benzodioxin core reduce membrane permeability .
- Data Normalization : Compare IC₅₀ values across standardized assays (e.g., fixed enzyme concentrations, pH 6.8 buffer) to minimize variability .
Q. What computational approaches are suitable for predicting binding modes with α-glucosidase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the α-glucosidase crystal structure (PDB: 2ZE0) to identify key interactions (e.g., hydrogen bonds with imidazole S-atom) .
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS) to validate docking results .
Q. How can reaction conditions be optimized to mitigate by-product formation during sulfanyl-acetamide coupling?
- Methodological Answer :
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables:
- Solvent polarity (DMF vs. acetonitrile).
- Molar ratios (1:1.2 amine:sulfonyl chloride).
- Purification : Use flash chromatography (silica gel, hexane:ethyl acetate 3:1) to isolate target compound (>95% purity) .
Contradiction Analysis
- Discrepancy in IC₅₀ Values : Lower activity of the target compound (81 μM) vs. acarbose (37 μM) may arise from reduced hydrogen-bonding capacity of the 2,3-dimethylphenyl group compared to acarbose’s hydroxyl-rich structure .
- Variable Antimicrobial Results : Differences in microbial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized CLSI protocols .
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
